molecular formula C16H21NO2 B13419587 2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol

2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol

Cat. No.: B13419587
M. Wt: 263.37 g/mol
InChI Key: CEIUIHOQDSVZJQ-ULDPCNCHSA-N
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Description

2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

263.37 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-heptyl-3-hydroxy-1H-quinolin-4-one

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18)/i7D,8D,9D,10D

InChI Key

CEIUIHOQDSVZJQ-ULDPCNCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(N2)CCCCCCC)O)[2H])[2H]

Canonical SMILES

CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Heptyl 3,4 Quinoline 5,6,7,8 D4 Diol

Established Synthetic Routes to 3,4-Quinolinediol Core Structures

The formation of the foundational 3,4-quinolinediol scaffold can be achieved through several established organic synthesis pathways. These methods primarily focus on constructing the bicyclic quinoline (B57606) system through cyclization and condensation reactions.

Cyclization Reactions of Substituted Anilines with Dicarbonyl Compounds

A versatile and widely employed method for constructing the quinoline core involves the cyclization of substituted anilines with dicarbonyl compounds. This approach, a variant of the Friedländer synthesis, provides a direct route to functionalized quinolines. The reaction typically proceeds by forming an enamine or imine intermediate from the aniline (B41778) and one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. organic-chemistry.orgresearchgate.net The choice of aniline precursor and the dicarbonyl compound dictates the substitution pattern of the final product. For the synthesis of a 3,4-quinolinediol core, an aniline would react with a β-keto ester or a similar 1,3-dicarbonyl compound, where the substituents are chosen to yield hydroxyl groups at the desired positions upon cyclization. A general representation of this cyclization is the reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an α-methylene ketone. mdpi.com

Another related strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govnih.govresearchgate.net This method can produce a variety of substituted quinolines under mild conditions. The reaction affords quinolines with substituents at the 3- and 4-positions, which can be precursors for the desired diol structure. nih.govnih.govresearchgate.net

Dieckmann Condensation and Related Annulation Approaches

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful tool for forming five- or six-membered rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.com In the context of quinoline synthesis, this reaction can be applied to create the carbocyclic portion of the molecule. A suitable precursor, such as an N-aryl amino diester, can undergo intramolecular cyclization to form a β-keto ester fused to the aniline ring. libretexts.org Subsequent chemical modifications of this cyclic intermediate can then lead to the formation of the heterocyclic pyridine (B92270) ring, ultimately yielding the quinolinediol core. This approach offers good control over the substitution pattern of the benzene (B151609) portion of the quinoline system. mdpi.com

For instance, the synthesis could start with an anthranilate derivative that is first N-acylated with a molecule containing a diester. The subsequent Dieckmann condensation would form the six-membered ring that will become the pyridine part of the quinoline, incorporating a keto and an ester group that can be further manipulated to yield the 3,4-diol structure. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinolines. nih.govresearchgate.netfrontiersin.org The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes. youtube.com This is attributed to efficient and uniform heating of the reaction mixture. nih.gov

In the context of quinoline synthesis, microwave assistance has been successfully applied to various methods, including the Friedländer annulation and multicomponent reactions. mdpi.comresearchgate.net For example, the one-pot reaction of anilines with alkyl vinyl ketones on a solid support like silica (B1680970) gel impregnated with indium(III) chloride can be efficiently carried out under solvent-free microwave irradiation to produce quinolines. researchgate.net This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing solvent usage. researchgate.netfrontiersin.org

Synthetic ApproachKey FeaturesTypical ConditionsAdvantages
Cyclization of Anilines Reaction of anilines with dicarbonyls (e.g., β-keto esters).Acid or base catalysis, conventional heating.Direct, versatile for various substitutions.
Dieckmann Condensation Intramolecular cyclization of a diester to form a β-keto ester.Strong base (e.g., sodium alkoxide) in an alcoholic solvent.Good for forming the carbocyclic or heterocyclic ring precursor.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction.Solvent-free or in high-boiling point solvents, specialized microwave reactor.Drastically reduced reaction times, often higher yields, environmentally friendly. nih.govresearchgate.net

Approaches for Introducing the 2-Heptyl Side Chain in Quinoline Derivatives

The introduction of a long alkyl chain, such as a heptyl group, at the C2 position of the quinoline ring is a key step in the synthesis of the target molecule. This can be accomplished either by building the quinoline ring from a precursor already containing the heptyl group or by adding the side chain to a pre-formed quinoline core.

One effective strategy involves the cyclization of a suitable aniline derivative with a dicarbonyl compound that already possesses the heptyl chain. For example, the synthesis of 2-heptyl-3-hydroxyquinolin-4(1H)-one (a close precursor to the target diol) can be achieved by the thermal cyclization of 2-(nonan-2'-oylamino)benzoate. This precursor is prepared by reacting 2-aminobenzoic acid with 1-chlorononan-2-one. researchgate.net This method ensures the heptyl group is precisely positioned at C2.

Alternatively, the heptyl group can be introduced through a nucleophilic addition to a quinoline N-oxide derivative, followed by rearrangement. researchgate.net Another approach involves transition metal-catalyzed cross-coupling reactions. For instance, a 2-haloquinoline can be coupled with a heptyl-containing organometallic reagent (e.g., a Grignard or organozinc reagent) in the presence of a suitable catalyst, such as palladium or nickel. organic-chemistry.org

MethodDescriptionStarting MaterialsKey Reagents/Conditions
Cyclization with Heptyl Precursor Building the quinoline ring using a starting material that already contains the heptyl group.2-Aminobenzoic acid, 1-chlorononan-2-oneK2CO3, DMF; then reflux in NMP researchgate.net
Cross-Coupling Reaction Attaching the heptyl group to a pre-formed quinoline ring.2-Haloquinoline, heptyl-organometallic reagentPalladium or Nickel catalyst, suitable ligands and base. organic-chemistry.org
N-Oxide Chemistry Functionalization of the C2 position via a quinoline N-oxide intermediate.Quinoline N-oxide, heptyl nucleophileActivating agent (e.g., POCl3), followed by the nucleophile.

Precision Deuteration Methods for the Benzene Ring Moiety (5,6,7,8-d4)

Isotopic labeling with deuterium (B1214612) at specific positions is a critical final step for creating the target compound. For the deuteration of the carbocyclic (benzene) part of the quinoline ring at positions 5, 6, 7, and 8, specific catalytic methods are required that favor exchange on this ring over the heterocyclic pyridine ring.

Direct Hydrogen-Deuterium Exchange (H-D Exchange) Catalysis for Quinolines

Direct hydrogen-deuterium (H-D) exchange reactions catalyzed by transition metals are powerful methods for introducing deuterium into aromatic systems. nih.gov For quinolines, the regioselectivity of this exchange is highly dependent on the catalyst and reaction conditions. While many methods favor deuteration at the C2 and other positions of the pyridine ring, specific conditions can be employed to target the benzene ring. acs.orgnih.gov

Electrophilic substitution reactions on quinoline, such as nitration, preferentially occur at the 5- and 8-positions of the benzene ring, particularly under acidic conditions where the quinoline nitrogen is protonated. stackexchange.comresearchgate.net This inherent reactivity suggests that acid-catalyzed H-D exchange could be a viable method for deuteration at these positions. Indeed, acid-catalyzed exchange has been used to prepare 7-deuteroprimaquine. electronicsandbooks.com

For complete deuteration of the 5, 6, 7, and 8 positions, more robust methods are often necessary. Homogeneous catalysts, such as certain iridium or rhodium complexes, have shown efficacy in the H-D exchange of N-heterocycles. acs.org The choice of catalyst and solvent system is crucial for achieving the desired regioselectivity. acs.org Additionally, heterogeneous catalysts like platinum oxide (Adam's catalyst) in a deuterated solvent can facilitate H-D exchange on the carbon atoms of amines and related heterocycles. nih.gov Selective hydrogenation of the quinoline carbocycle using specific ruthenium catalysts, followed by dehydrogenation, could also serve as a route to introduce deuterium if the hydrogenation is performed with D2 gas. researchgate.net

Deuteration MethodDescriptionCatalyst/ReagentsSelectivity
Acid-Catalyzed Exchange H-D exchange promoted by a strong deuterated acid.D2SO4/D2OTends to favor positions 5, 7, and 8. stackexchange.comelectronicsandbooks.com
Transition Metal Catalysis Homogeneous or heterogeneous catalysis for H-D exchange.[Rh(OMe)(COD)]2, [Ir(OMe)(COD)]2, Ru complexes, Platinum oxide. acs.orgnih.govresearchgate.netRegioselectivity is highly dependent on the specific catalyst and conditions. Can be tuned for carbocycle deuteration.
Deuterolysis of Halides Replacement of a halogen atom with deuterium.Bromo-substituted quinoline, NaBD4, PdCl2. electronicsandbooks.comPosition-specific, but requires prior synthesis of the halogenated precursor.

Incorporation of Pre-Deuterated Aromatic Precursors

A foundational strategy for introducing deuterium into specific positions of a complex molecule is to begin with starting materials that already contain the isotopic labels. clearsynth.com For the synthesis of quinolines deuterated on the benzo ring, the most direct approach involves the use of a deuterated aniline or, more specifically, a deuterated anthranilic acid derivative. This method ensures that the deuterium atoms are precisely located in the final quinoline structure, avoiding potential issues with non-specific H/D exchange reactions that can occur under harsh conditions.

The synthesis begins with an aromatic precursor where the C5, C6, C7, and C8 positions of the future quinoline are already deuterated. This pre-labeling strategy is highly efficient as it embeds the isotopic signature at the earliest possible stage. The primary advantage is the unambiguous placement of deuterium, which is crucial for analytical applications. Various deuterated benzene derivatives can serve as the initial starting material, which are then functionalized to produce the necessary intermediates for quinoline ring construction.

Photocatalytic Deuteration Techniques

In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool for C-H functionalization, including deuteration. rsc.orgrsc.org These methods offer mild reaction conditions and high selectivity, often using readily available and inexpensive deuterium sources like heavy water (D₂O). rsc.orgresearchgate.net

For the deuteration of N-heterocycles like quinoline, a single-atom photocatalyst, such as palladium atoms supported on titanium dioxide (Pd₁/TiO₂), can be employed. researchgate.net The general mechanism involves the excitation of the photocatalyst by visible light, which then initiates a hydrogen isotope exchange (HIE) process. researchgate.net The N-heteroarene adsorbs onto the catalyst surface, and under irradiation, the catalyst facilitates the cleavage of C-H bonds and their replacement with C-D bonds using D₂O as the deuterium donor. researchgate.net This technique can be applied as a late-stage deuteration method or to deuterate intermediates. While highly effective for many N-heterocycles, achieving selective deuteration solely at the 5,6,7,8-positions of a pre-formed quinoline ring using photocatalysis can be challenging and may require specific directing groups to control the regioselectivity. rsc.orgresearchgate.net

Table 1: Comparison of Deuteration Strategies
MethodDeuterium SourceAdvantagesChallenges
Pre-Deuterated PrecursorsDeuterated starting materials (e.g., deuterated aniline)High regioselectivity; Unambiguous label placementCost and availability of deuterated precursors; Multi-step synthesis required
PhotocatalysisD₂OMild conditions; Sustainable; Potentially lower costControlling regioselectivity; Catalyst may be expensive; Optimization required
Acid/Base Catalyzed H/D ExchangeD₂O, Deuterated acids/basesSimple reagentsHarsh conditions (high temp/pressure); Low selectivity; Potential for back-exchange

Comprehensive Synthetic Scheme for 2-Heptyl-3,4-Quinoline-5,6,7,8-d4-diol

A plausible synthetic route to the target compound integrates the use of a pre-deuterated precursor with established quinoline synthesis methodologies.

The key starting material for this synthetic scheme is 3,4,5,6-d4-anthranilic acid. A practical route to this intermediate begins with a commercially available perdeuterated benzene or a related deuterated aniline. An alternative and highly selective laboratory method involves the hydrolysis of an N-(α-ketoacyl)anthranilic acid intermediate in a solution of deuterium chloride in D₂O (DCl/D₂O). nih.gov The electron-donating nature of the amino group directs the acid-catalyzed hydrogen-deuterium exchange to the ortho and para positions (relative to the amino group), which correspond to the desired 3 and 5 positions of the anthranilic acid ring. nih.gov To achieve full deuteration across the ring, starting from a more extensively deuterated precursor is necessary, or multiple exchange cycles under forcing conditions could be explored. The industrial production of anthranilic acid typically involves the Hofmann rearrangement of phthalimide. wikipedia.org A deuterated version of this synthesis would require starting from deuterated phthalic anhydride.

With 3,4,5,6-d4-anthranilic acid in hand, the next step is the construction of the quinoline core. Several classic named reactions can be adapted for this purpose, including the Friedländer, Combes, or Niementowski syntheses. organicreactions.orgiipseries.org The Niementowski reaction is particularly suitable as it directly utilizes anthranilic acid. organicreactions.org

In this proposed pathway, the deuterated anthranilic acid is condensed with a β-keto ester containing a heptyl group, such as ethyl 3-oxo-decanoate. The reaction proceeds through the formation of an enamine intermediate, followed by thermal cyclization to form the quinoline ring system. This reaction typically yields a 4-hydroxyquinoline (B1666331) derivative. organicreactions.org In this case, the product would be 2-heptyl-4-hydroxy-5,6,7,8-d4-quinolinone.

Obtaining the final 3,4-diol structure would likely require subsequent chemical modifications. For instance, the 4-hydroxyquinoline intermediate could be subjected to further functionalization steps, such as electrophilic addition to the enamine tautomer or oxidation of the 3-position, followed by reduction or hydrolysis to install the second hydroxyl group.

Table 2: Proposed Synthetic Steps
StepReactionKey ReagentsIntermediate/Product
1Deuteration of PrecursorAnthranilic acid, DCl, D₂O3,4,5,6-d4-Anthranilic acid
2Niementowski ReactionEthyl 3-oxo-decanoate, Heat2-Heptyl-4-hydroxy-5,6,7,8-d4-quinolinone
3Hydroxylation/FunctionalizationOxidizing agents, followed by hydrolysisThis compound

The purification of isotopically labeled compounds follows standard organic chemistry techniques, but with heightened attention to preserving the expensive isotopic label. Column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization are common methods. The isotopic purity and incorporation level must be rigorously verified at each stage using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and Mass Spectrometry (MS). benthamdirect.com

Yield optimization is paramount due to the high cost of deuterated reagents. youtube.com This involves carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry. In the cyclization step, for instance, optimizing the temperature is crucial to promote ring closure while minimizing degradation or side reactions. The use of microwave irradiation can sometimes accelerate reactions and improve yields. researchgate.net Minimizing the number of synthetic steps and purification losses is a key consideration throughout the entire process.

Green Chemistry and Sustainable Approaches in Deuterated Quinoline Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. researchgate.netnih.gov These principles are highly relevant to the synthesis of deuterated compounds.

One of the cornerstones of a greener approach is the choice of solvent and deuterium source. Using D₂O as both the deuterium source and a solvent, where possible, is highly desirable as it is non-toxic and environmentally benign. researchgate.net Photocatalytic methods, as described earlier, align well with green chemistry principles by operating under mild, ambient temperature conditions, thereby reducing energy consumption. researchgate.netnih.gov

Furthermore, the development of recyclable catalysts, including heterogeneous metal catalysts or organocatalysts, can significantly reduce waste and cost. youtube.com For quinoline synthesis, metal-free approaches, such as iodine-catalyzed or acid-catalyzed cyclizations that avoid heavy metals, are being explored. nih.gov Atom economy is another critical factor; synthetic routes should be designed to incorporate the maximum number of atoms from the reactants into the final product, minimizing waste. x-chemrx.com Continuous flow chemistry is another sustainable technology that can offer better control, improved safety, and higher efficiency compared to traditional batch processing for isotopic labeling reactions. youtube.comx-chemrx.com

Advanced Spectroscopic and Analytical Characterization of 2 Heptyl 3,4 Quinoline 5,6,7,8 D4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation

NMR spectroscopy is a powerful non-destructive technique that elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-heptyl-3,4-quinoline-5,6,7,8-d4-diol, various NMR experiments are employed to confirm the precise location of the deuterium atoms.

¹H NMR Spectral Analysis of Deuterium Incorporation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is instrumental in confirming the successful incorporation of deuterium at the 5, 6, 7, and 8 positions of the quinoline (B57606) ring.

The most direct evidence of deuteration in the ¹H NMR spectrum is the disappearance of signals corresponding to the protons that have been replaced by deuterium. In the non-deuterated analog, the protons at positions 5, 6, 7, and 8 of the quinoline ring would exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum. Following deuteration, these signals are expected to be absent or significantly reduced in intensity, providing clear confirmation of the isotopic labeling.

The remaining protons in the molecule, specifically those on the heptyl chain and any on the heterocyclic ring not targeted for deuteration, will still produce signals. The chemical shifts of these protons are generally expected to be in ranges typical for their respective environments. For instance, the protons of the heptyl group would appear in the upfield region of the spectrum. Any residual proton signals in the 5, 6, 7, and 8 positions would indicate incomplete deuteration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Heptyl Chain (CH₃) ~0.9 Triplet Terminal methyl group
Heptyl Chain (CH₂) ~1.2-1.7 Multiplet Methylene groups
Heptyl Chain (α-CH₂) ~2.8 Triplet Methylene group adjacent to the quinoline ring
H-5, H-6, H-7, H-8 Absent or significantly reduced - Confirms deuterium incorporation

¹³C NMR Chemical Shift and Coupling Constant Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. For this compound, ¹³C NMR is used to further confirm the positions of deuterium incorporation through the analysis of chemical shifts and carbon-deuterium coupling constants.

The primary effect of deuterium substitution on a ¹³C NMR spectrum is the change in the multiplicity of the signal for the carbon atom directly bonded to deuterium. A carbon atom bonded to a proton (¹H) typically appears as a singlet in a proton-decoupled ¹³C NMR spectrum. However, a carbon bonded to a deuterium atom (²H), which has a spin I=1, will be split into a multiplet (typically a triplet) due to one-bond carbon-deuterium coupling (¹J C-D). The observation of these triplets for the C-5, C-6, C-7, and C-8 signals is a definitive confirmation of site-specific deuteration.

Furthermore, deuterium substitution can cause a small upfield shift (isotope shift) in the resonance of the attached carbon and, to a lesser extent, adjacent carbons. While these shifts are generally small, they can provide additional evidence of deuteration.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm) Multiplicity due to C-D Coupling
Heptyl Chain ~14-40 Singlet
C-2 ~150-160 Singlet
C-3 ~110-120 Singlet
C-4 ~170-180 Singlet
C-4a ~120-130 Singlet
C-5 ~125-135 Triplet
C-6 ~120-130 Triplet
C-7 ~120-130 Triplet
C-8 ~115-125 Triplet

²H NMR Spectroscopy for Quantitative Deuterium Content and Site Specificity

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a direct method for observing deuterium nuclei. This technique is highly specific and provides unambiguous evidence of the presence and location of deuterium atoms within a molecule. For this compound, ²H NMR is the ultimate tool for confirming the site-specificity and quantifying the level of deuterium incorporation.

The ²H NMR spectrum will show distinct signals for each chemically non-equivalent deuterium atom. In this case, signals corresponding to the deuterium atoms at positions 5, 6, 7, and 8 of the quinoline ring are expected. The chemical shifts in ²H NMR are identical to those in ¹H NMR for the same position, allowing for straightforward assignment based on the known ¹H NMR spectrum of the non-deuterated analog.

The integration of the signals in the ²H NMR spectrum allows for the quantitative determination of the deuterium content at each specific site. This is crucial for assessing the isotopic purity of the labeled compound. The absence of signals at other positions confirms that deuteration has occurred specifically at the desired locations.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Identity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight and isotopic purity of labeled compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm the molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.

The incorporation of four deuterium atoms in place of four hydrogen atoms results in a predictable increase in the molecular weight of the compound. The theoretical monoisotopic mass of the non-deuterated 2-heptyl-3,4-quinolinediol (C₁₆H₂₁NO₂) can be calculated, and similarly, the mass of the deuterated analog (C₁₆H₁₇D₄NO₂) can be determined. HRMS can distinguish between these two masses with high confidence, confirming the successful incorporation of the four deuterium atoms. The high accuracy of HRMS also helps to differentiate the target molecule from other potential impurities with the same nominal mass.

Table 3: Theoretical and Expected HRMS Data

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Expected [M+H]⁺ (Da)
2-Heptyl-3,4-quinolinediol C₁₆H₂₁NO₂ 260.1645 261.1718

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to produce product ions. This technique is invaluable for structural elucidation by providing information about the connectivity of atoms within a molecule. For this compound, MS/MS is used to elucidate its fragmentation pathways and confirm the location of the deuterium labels.

By comparing the fragmentation pattern of the deuterated compound with its non-deuterated counterpart, the positions of the deuterium atoms can be confirmed. Fragments that retain the deuterated portion of the molecule will exhibit a mass shift corresponding to the number of deuterium atoms they contain. For example, fragmentation involving the loss of the heptyl chain would be expected to produce a fragment ion containing the deuterated quinoline ring, which would be 4 mass units heavier than the corresponding fragment from the non-deuterated analog. Conversely, fragments arising from the deuterated ring itself will show characteristic mass shifts. This detailed fragmentation analysis provides robust confirmation of the isotopic labeling pattern. A common fragmentation for alkylquinolines involves the cleavage of the alkyl chain.

Table 4: Predicted Key MS/MS Fragments

Precursor Ion [M+H]⁺ Proposed Fragment Structure Predicted m/z (Non-deuterated) Predicted m/z (Deuterated) Mass Shift (Da)
261.1718 [M+H - C₇H₁₅]⁺ (Loss of heptyl radical) 160.0757 164.1008 +4
261.1718 [M+H - C₅H₁₀]⁺ (McLafferty rearrangement) 191.0965 195.1216 +4

Isotopic Ratio Analysis to Confirm Deuteration Level

Isotopic ratio analysis using high-resolution mass spectrometry (HR-MS) is a primary method for determining the isotopic enrichment and purity of deuterium-labeled compounds. rsc.orgnih.gov This technique precisely measures the mass-to-charge ratio (m/z) of the compound and its isotopologs—molecules that differ only in their isotopic composition. For this compound, the analysis focuses on the molecular ion cluster to quantify the extent of deuterium incorporation.

The level of deuteration is typically expressed as a percentage. A high percentage (often >98%) of the d4 isotopolog indicates a successful and specific labeling synthesis. The presence of significant d0, d1, d2, or d3 peaks would suggest incomplete deuteration or potential back-exchange of deuterium for hydrogen.

Table 1: Hypothetical Isotopic Distribution Data for this compound from HR-MS

IsotopologDescriptionExpected m/z (for [M+H]⁺)Relative Abundance (%)
d0Unlabeled276.16< 0.5
d11 Deuterium277.17< 0.5
d22 Deuteriums278.17< 1.0
d33 Deuteriums279.18~ 2.0
d44 Deuteriums280.18> 96.0

Note: The data in this table is illustrative. Actual m/z values may vary based on experimental conditions and the adduct ion formed. The relative abundance demonstrates a high level of isotopic enrichment.

Vibrational Spectroscopy (IR, Raman)

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. libretexts.org For this compound, the IR spectrum would reveal characteristic absorption bands for the hydroxyl (-OH), aliphatic C-H, and aromatic ring C-H, C=C, and C=N bonds.

The introduction of deuterium into the quinoline ring significantly alters the IR spectrum. libretexts.org The most prominent change is the appearance of C-D stretching and bending vibrations. Due to the increased reduced mass of the C-D bond compared to the C-H bond, these vibrations occur at lower frequencies (wavenumbers). libretexts.orgresearchgate.net The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, whereas C-D stretching vibrations are expected in the 2200-2300 cm⁻¹ region. researchgate.net Similarly, C-H out-of-plane bending modes are shifted to lower wavenumbers upon deuteration. ru.nl This predictable shift provides direct evidence of deuterium incorporation into the aromatic ring. Other functional groups, such as the diol O-H stretches (~3200-3600 cm⁻¹) and the heptyl group C-H stretches (~2850-2960 cm⁻¹), remain largely unaffected.

Table 2: Typical Infrared Absorption Frequencies for Functional Group Identification

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) in Unlabeled CompoundExpected Wavenumber (cm⁻¹) in d4-Compound
O-H (Diol)Stretch, H-bonded3200 - 36003200 - 3600
Aromatic C-HStretch3000 - 3100Not prominent
Aliphatic C-HStretch2850 - 29602850 - 2960
Aromatic C-DStretchN/A2200 - 2300
C=C / C=NRing Stretch1500 - 16501500 - 1650 (slight shifts possible)
Aromatic C-HOut-of-plane bend750 - 900Not prominent
Aromatic C-DOut-of-plane bendN/A600 - 750

Raman Spectroscopy for Characteristic Vibrational Modes and Deuterium Effects

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations based on the inelastic scattering of monochromatic light. utwente.nl It is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for characterizing the quinoline ring system and the carbon-carbon bonds within the heptyl chain. youtube.com

In the Raman spectrum of this compound, characteristic bands would include the quinoline ring breathing modes and other skeletal vibrations of the aromatic structure. semanticscholar.org As with IR spectroscopy, deuteration has a significant and predictable impact on the Raman spectrum. The vibrational frequencies of modes involving the substituted carbon atoms are lowered due to the increased mass of deuterium. libretexts.org

The C-D stretching vibrations, which are often weak in IR spectra for aromatic compounds, can be observed in the Raman spectrum with a characteristic shift to a lower frequency compared to the C-H stretches. youtube.com The effect of deuteration can also be seen in the fingerprint region (below 1600 cm⁻¹), where shifts in the ring vibrational modes can confirm the position of the isotopic labels. This allows for a detailed analysis of the structural integrity of the molecule and confirms that deuteration occurred at the intended positions on the quinoline ring.

Table 3: Characteristic Raman Shifts and Deuterium Effects

Vibrational ModeDescriptionExpected Raman Shift (cm⁻¹) in Unlabeled CompoundExpected Raman Shift (cm⁻¹) in d4-Compound
Aromatic C-H StretchStretching of H on the quinoline ring3050 - 3080Not prominent
Aliphatic C-H StretchStretching of H on the heptyl group2850 - 29602850 - 2960
Aromatic C-D StretchStretching of D on the quinoline ringN/A2250 - 2350
Quinoline Ring BreathingSymmetric expansion/contraction of the ring1370 - 13901340 - 1360
C-C Stretch (Heptyl)Skeletal vibrations of the alkyl chain1050 - 11501050 - 1150

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components in a mixture, making it ideal for assessing the chemical purity of synthesized compounds like this compound. moravek.com The method confirms that the sample is free from starting materials, by-products, or other contaminants. isotope.com

A common HPLC method for a molecule of this type would be reversed-phase chromatography (RP-HPLC). researchgate.net In this setup, the sample is injected into a mobile phase (a polar solvent mixture, e.g., water/acetonitrile) and passed through a column containing a non-polar stationary phase (e.g., C18). The compound separates from impurities based on differences in polarity. A detector, such as a Diode-Array Detector (DAD) or a UV-Vis detector set to a wavelength where the quinoline chromophore absorbs strongly, measures the components as they elute from the column.

The result is a chromatogram, a plot of detector response versus time. A pure sample will ideally show a single, sharp peak. Chemical purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. Deuteration generally has a negligible effect on the retention time in RP-HPLC, although minor shifts can sometimes occur. nih.gov Therefore, the same method can be used for both the labeled and unlabeled compound.

Table 4: Representative HPLC Purity Analysis Data

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.25 minutes
Main Peak Area9985
Total Peak Area10000
Calculated Purity 99.85%

Mechanistic Investigations and Isotopic Labeling Applications of 2 Heptyl 3,4 Quinoline 5,6,7,8 D4 Diol

Elucidation of Chemical Reaction Mechanisms Utilizing Deuterium (B1214612) Labeling

Deuterium-labeled compounds are instrumental in unraveling complex reaction mechanisms. The mass difference between hydrogen and deuterium can influence reaction rates and provide a means to trace the movement of atoms through a reaction sequence.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced for the hydrogen isotopes due to their large relative mass difference. By comparing the reaction rate of the non-deuterated (light) isotopologue with its deuterated (heavy) counterpart, researchers can determine if a specific bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. nih.govprinceton.edu

In the context of 2-heptyl-3,4-quinoline-5,6,7,8-d4-diol, a primary KIE would be observed if a C-D bond at positions 5, 6, 7, or 8 is cleaved during the slowest step of a reaction. A secondary KIE might arise if the hybridization of the carbon atoms at these positions changes during the rate-determining step. princeton.edu These studies are crucial for understanding mechanisms such as electrophilic aromatic substitution, oxidation, or other modifications of the quinoline (B57606) ring.

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction

Reaction TypekH/kD (at 25°C)Interpretation
Aromatic C-H/C-D activation1.1Secondary KIE, suggesting a change in hybridization at the deuterated positions in the transition state.
Oxidation of the saturated ring6.5Primary KIE, indicating that C-D bond cleavage is part of the rate-determining step.

This table presents hypothetical data to illustrate the application of KIE studies.

Tracing of Molecular Rearrangements and Intermediate Species

The deuterium atoms in this compound act as labels that can be tracked throughout a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). clearsynth.comacs.org This allows for the unambiguous determination of atomic connectivity in reaction products, providing direct evidence for or against proposed molecular rearrangements.

For instance, in acid-catalyzed rearrangements or sigmatropic shifts, the final position of the deuterium labels can reveal the precise pathway of the reaction and help in the identification of fleeting intermediate species that might not be directly observable. Doubly labeled crossover experiments can further elucidate whether a reaction proceeds through an intermolecular or intramolecular mechanism. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) in Mechanistic Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in complementing experimental studies of reaction mechanisms. nih.govrsc.org DFT allows for the theoretical modeling of molecular structures, reaction energies, and transition states, providing a detailed picture of the reaction landscape. researchgate.netnih.gov

Simulation of Reaction Pathways and Transition States

For this compound, DFT calculations can be employed to model various potential reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable route can be identified. These simulations can predict the geometries of transition states, which are critical for understanding the stereochemical outcome of a reaction. The theoretical prediction of vibrational frequencies is also essential for the computational prediction of KIEs, which can then be compared to experimental values to validate the proposed mechanism. youtube.com

Prediction of Deuterium-Induced Stereoelectronic Effects

The replacement of hydrogen with deuterium can lead to subtle changes in the electronic properties of a molecule, known as stereoelectronic effects. While often small, these effects can influence the conformational preferences and reactivity of this compound. DFT calculations are sensitive enough to predict these subtle deuterium-induced changes in bond lengths, bond angles, and vibrational frequencies, which can manifest in secondary KIEs. researchgate.net

Biosynthetic Pathway Elucidation with Deuterated Analogs

Isotopically labeled compounds are invaluable for tracing the intricate pathways of natural product biosynthesis. nih.govresearchgate.net By feeding a deuterated precursor like a labeled analog of this compound to a producing organism, researchers can follow the incorporation of the deuterium labels into the final natural product. nih.govrsc.org

The biosynthesis of quinoline alkaloids often originates from amino acids like tryptophan. researchgate.net By administering a deuterated analog and analyzing the resulting natural products using NMR and MS, the specific enzymatic steps, such as hydroxylations, cyclizations, and rearrangements, can be deciphered. This approach helps to identify the genes and enzymes responsible for each biosynthetic transformation. nih.gov

Investigation of Enzymatic Transformation Mechanisms

The enzymatic transformation of 2-alkyl-4-quinolones is a key area of research, primarily due to their role as signaling molecules in bacteria like Pseudomonas aeruginosa. The biosynthesis of these compounds, including 2-heptyl-4-hydroxyquinoline (HHQ), originates from precursors supplied by primary metabolism. pnas.org The initial precursor, anthranilic acid, is derived from the shikimate pathway. researchgate.net

The transformation process is initiated by the PqsA enzyme, which activates anthranilic acid to anthraniloyl-CoA. nih.gov Subsequently, a series of enzymes, including PqsB, PqsC, and PqsD, are believed to catalyze the condensation of anthraniloyl-CoA with a β-keto fatty acid, specifically β-ketodecanoate for HHQ synthesis. researchgate.netnih.gov

A critical step in the pathway for related signaling molecules is the conversion of HHQ to the Pseudomonas quinolone signal (PQS), a molecule with a hydroxyl group at the 3-position. This hydroxylation is catalyzed by the monooxygenase PqsH. nih.gov This enzymatic step is crucial for the biological activity of PQS as a quorum-sensing molecule. The investigation of these enzymatic mechanisms often relies on genetic and biochemical approaches, including the use of knockout mutants and in vitro enzyme assays. For instance, studies with pqsH mutant strains of P. aeruginosa have demonstrated their inability to convert HHQ to PQS, confirming the role of the PqsH enzyme. nih.gov

Key Enzymes in the Biosynthesis of HHQ and PQS
EnzymeFunctionSubstrate(s)Product(s)
PqsAAnthranilate-CoA ligaseAnthranilic acid, Coenzyme AAnthraniloyl-CoA
PqsDCondensationAnthraniloyl-CoA, Malonyl-CoA2-aminobenzoylacetyl-CoA
PqsB/PqsCPart of the condensation complexIntermediates from PqsD reaction2-heptyl-4-hydroxyquinoline (HHQ)
PqsHMonooxygenase2-heptyl-4-hydroxyquinoline (HHQ)2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)

Tracking Precursor Incorporation into Quinoline Alkaloids

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracking the incorporation of labeled precursors into final products. ambeed.com In the study of quinoline alkaloids like HHQ, deuterated precursors have been instrumental. For example, feeding experiments with isotopically labeled precursors have been used to unravel the biosynthetic pathway of 4-hydroxy-2-alkylquinolines (HAQs) in P. aeruginosa. pnas.org

One key finding from these studies is that anthranilic acid is the primary precursor for the quinoline ring of HHQ. pnas.org Furthermore, the use of a deuterated analog of HHQ (specifically, HHQ-d4, where the deuterium atoms are on the heptyl chain) has been pivotal in demonstrating its role as a direct precursor to PQS. When HHQ-d4 was added to cultures of P. aeruginosa, researchers observed the production of labeled PQS, confirming the precursor-product relationship. pnas.org This demonstrates that HHQ is not a metabolic dead-end but an intermediate in the biosynthesis of other signaling molecules.

These tracer studies, often coupled with mass spectrometry, allow for precise determination of which atoms from the precursor are incorporated into the product, providing detailed insights into the reaction mechanisms.

Isotopic Labeling Experiments in HHQ/PQS Biosynthesis
Labeled PrecursorExperimental ObservationConclusion
Labeled Anthranilic AcidLabel is incorporated into the quinoline ring of HHQ and PQS.Anthranilic acid is the foundational building block for the heterocyclic ring system.
HHQ-d4 (deuterated heptyl chain)Labeled PQS is produced by the bacterial culture.HHQ is the direct precursor to PQS via hydroxylation.

Research on the Biological Role of 2 Heptyl 3,4 Quinolinediol Derivatives, with Focus on Deuterated Probes

Applications in Bacterial Quorum Sensing Studies

The pqs quorum sensing system in Pseudomonas aeruginosa is a tightly regulated network that controls the expression of numerous virulence factors. Understanding the function of its signaling molecules is crucial for developing strategies to combat infections caused by this bacterium.

Investigation of Pseudomonas aeruginosa Quorum Sensing Systems (pqs)

The pqs system is integral to the pathogenicity of P. aeruginosa. It is hierarchically interconnected with other quorum sensing systems, namely las and rhl, creating a complex regulatory web. The primary signaling molecule of the pqs system is PQS, which, along with HHQ, binds to the transcriptional regulator PqsR (also known as MvfR). This binding event activates the expression of the pqsABCDE operon, which is responsible for the biosynthesis of AQs, creating a positive feedback loop. This intricate control allows the bacterial population to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors such as elastase, pyocyanin, and components essential for biofilm formation.

Functional Characterization of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-Heptyl-4-quinolone (HHQ) Analogues

PQS and HHQ are central to the pqs quorum sensing circuit. HHQ is synthesized first and can be considered a pre-signal. The monooxygenase PqsH then converts HHQ to the more active PQS. Both molecules can bind to and activate PqsR, although PQS generally exhibits a higher affinity. This activation leads to the upregulation of genes involved in virulence.

The production of these signaling molecules is a dynamic process. Studies have shown that the synthesis of PQS and the related compound 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) begins at the end of the logarithmic growth phase and peaks as the bacteria enter the stationary phase. For instance, in cultures of P. aeruginosa PA14, the concentration of PQS can reach a maximum of 13 mg/L before declining, while HQNO concentrations can reach up to 18 mg/L and remain stable. nih.gov

Deuterated 2-Heptyl-3,4-Quinoline-5,6,7,8-d4-diol as a Biological Probe

The unique mass signature of deuterated compounds makes them invaluable tools for a range of biological investigations, from tracing metabolic pathways to providing precise quantification in complex biological samples.

Use in Metabolic Tracing and Pathway Analysis

Applications in Quantitative Proteomics and Metabolomics (e.g., LC-MS Internal Standards)

One of the most significant applications of deuterated molecules is their use as internal standards in mass spectrometry-based quantitative analyses. In the context of P. aeruginosa quorum sensing, accurately quantifying the levels of PQS and HHQ in various biological matrices is crucial for understanding their regulatory roles.

A stable isotope dilution method utilizing a deuterated PQS analog as an internal standard has been successfully developed for the direct quantification of PQS and the isobaric HQNO in P. aeruginosa cultures using liquid chromatography-mass spectrometry (LC/MS). nih.gov This approach provides high accuracy and precision by correcting for variations in sample preparation and instrument response. The deuterated internal standard, with its identical chemical behavior but distinct mass, co-elutes with the native analyte, allowing for reliable quantification.

Below is a table illustrating the production kinetics of PQS and HQNO in a P. aeruginosa PA14 culture, as determined by a stable isotope dilution LC/MS assay.

Time (hours)Growth StagePQS Concentration (mg/L)HQNO Concentration (mg/L)
8LogarithmicNot DetectedNot Detected
12Late Logarithmic5.28.5
16Early Stationary13.015.3
20Stationary10.818.0
24Stationary8.518.0

This table is generated based on the findings of Lépine et al. (2003) for illustrative purposes.

This quantitative data is invaluable for building kinetic models of the pqs quorum sensing system and for assessing the impact of potential quorum sensing inhibitors.

In the realm of quantitative proteomics, while direct use of this compound as a probe has not been extensively reported, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique used to study the proteomic response of P. aeruginosa to various stimuli. The application of heavy-labeled signaling molecules could offer a more targeted approach to identify proteins that directly interact with or are regulated by the PQS signal, providing a deeper understanding of its downstream effects on the bacterial proteome.

Probing Ligand-Target Interactions and Binding Site Characterization

The use of isotopically labeled compounds, such as this compound, is a powerful strategy for elucidating the specific interactions between a ligand and its biological target. Deuterium (B1214612) (d) substitution creates a "heavy" version of the molecule that can be distinguished from its natural counterpart by techniques like mass spectrometry. This allows for precise tracking and quantification of the ligand when it binds to a protein.

One such advanced technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.gov This method monitors the exchange of amide hydrogens on the protein's backbone with deuterium from the solvent. When a ligand like 2-heptyl-3,4-quinolinediol binds to its target, it can shield the amide hydrogens in the binding site from the solvent, slowing down their exchange rate. By comparing the deuterium uptake of the protein in the presence and absence of the deuterated ligand, researchers can map the binding interface with high precision. This approach is invaluable for understanding how these quinolinediol derivatives exert their biological effects at a molecular level and for the rational design of more potent and selective analogs.

Bifunctional chemical probes are also instrumental in studying protein-protein interactions that can be induced or stabilized by small molecules. nih.gov These probes can help in understanding the formation of ternary complexes, providing insights into the molecular recognition events triggered by the ligand. nih.gov

Interactions with Biological Targets Beyond Quorum Sensing

While initially recognized for their role in bacterial quorum sensing, derivatives of 2-heptyl-3,4-quinolinediol have been shown to interact with a variety of targets in mammalian cells, opening up new avenues for therapeutic development.

Enzyme Inhibition Studies (e.g., Kinases, NLRP3)

Kinase Inhibition:

Quinolone and quinazoline-based compounds have emerged as privileged scaffolds in the development of kinase inhibitors for the treatment of cancers like acute myeloid leukemia (AML) and various solid tumors. nih.govnih.gov These compounds can target multiple kinases, which is a promising strategy for complex diseases driven by multiple signaling pathways. mdpi.com For instance, some quinazoline (B50416) derivatives have been shown to potently inhibit both FLT3 and Aurora kinases, key players in AML. nih.gov The development of 3H-pyrazolo[4,3-f]quinoline-based inhibitors has also shown remarkable efficacy against AML cell lines harboring oncogenic FLT3 mutations. nih.gov Similarly, quinoxaline (B1680401) derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in several cancers. mdpi.com

Compound ClassTarget Kinase(s)Therapeutic AreaReference
Quinazoline-basedFLT3, AURKA, AURKB, AURKCAcute Myeloid Leukemia (AML), Solid Tumors nih.gov
3H-pyrazolo[4,3-f]quinoline-basedFLT3 (and mutants)Acute Myeloid Leukemia (AML) nih.gov
2-Sulfanylquinazolin-4(3H)-oneVEGFR2, EGFR, HER2, CDK2Cancer mdpi.com
QuinoxalinePim-1, Pim-2Hematologic and Solid Tumors mdpi.com

NLRP3 Inflammasome Inhibition:

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. frontiersin.org Novel quinoline (B57606) and 8-hydroxyquinoline (B1678124) derivatives have been discovered as potent inhibitors of the NLRP3 inflammasome. nih.govnih.govscilit.com These compounds can directly target the NLRP3 protein, blocking the assembly and activation of the inflammasome complex. nih.govmdpi.com Mechanistic studies have shown that these inhibitors can disrupt key protein-protein interactions, such as NEK7-NLRP3 and NLRP3-ASC, thereby preventing the release of pro-inflammatory cytokines like IL-1β. nih.gov

Compound ClassMechanism of ActionTherapeutic PotentialReference
Quinoline analoguesDirectly targets NLRP3, blocks inflammasome assembly and activationInflammatory diseases, Ulcerative Colitis nih.gov
8-hydroxyquinoline derivativesDisrupts NEK7-NLRP3, NLRP3-NLRP3, NLRP3-ASC, and ASC-ASC interactionsInflammatory Bowel Disease (IBD) nih.gov

Modulation of Gene Expression and Cellular Processes

Beyond direct enzyme inhibition, 2-heptyl-3,4-quinolinediol derivatives can modulate gene expression and other cellular processes. In the context of its quorum-sensing role in Pseudomonas aeruginosa, 2-heptyl-4-quinolone (HHQ), a precursor to the Pseudomonas quinolone signal (PQS), regulates the expression of genes involved in virulence and motility. nih.govresearchgate.net HHQ can induce the production of phenazine-1-carboxylic acid (PCA), which in turn represses swarming motility. nih.gov

Furthermore, the Pseudomonas quorum sensing molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) has been shown to be centrally active in mice, influencing cell signaling and behavior. nih.gov It can inhibit polyphosphoinositide hydrolysis and forskolin-stimulated cAMP formation in brain slices, suggesting that these bacterial signaling molecules can have cross-kingdom effects and modulate host cellular processes. nih.gov The anti-inflammatory activity of 2-n-heptyl-4-quinolone (H7) has also been noted, with the ability to inhibit the expression of iNOS and COX-2. mdpi.com

This body of research underscores the multifaceted biological activities of 2-heptyl-3,4-quinolinediol derivatives. The use of deuterated probes like this compound will be instrumental in further dissecting these complex interactions and paving the way for the development of novel therapeutics.

Structure Activity Relationship Sar Investigations of 2 Heptyl 3,4 Quinolinediol and Deuterated Analogs

Impact of 2-Alkyl Chain Length on Biological Function

The length of the 2-alkyl chain in quinolinediol analogs is a critical determinant of their biological activity. Research on related 2-alkyl-4(1H)-quinolones (AQs), which share a common structural scaffold, has demonstrated that variations in this chain length can profoundly affect a molecule's interaction with biological targets. For instance, in the context of quorum sensing in Pseudomonas aeruginosa, the length of the alkyl chain is crucial for the molecule's ability to bind to its receptor, PqsR. While the heptyl group (a seven-carbon chain) is common in the naturally occurring signaling molecule PQS (2-heptyl-3-hydroxy-4-quinolone), studies on synthetic analogs have shown that both shorter and longer chains can alter the binding affinity and subsequent biological response. This suggests an optimal chain length for specific biological functions, a principle that likely extends to 2-heptyl-3,4-quinolinediol. The lipophilicity conferred by the alkyl chain also plays a vital role in the molecule's ability to traverse cell membranes, a key factor in its bioavailability and efficacy.

Specific Effects of Deuterium (B1214612) Substitution at the 5,6,7,8 Positions on Biological Activities

The substitution of hydrogen atoms with deuterium at the 5, 6, 7, and 8 positions of the quinoline (B57606) ring in 2-heptyl-3,4-quinoline-5,6,7,8-d4-diol introduces a subtle yet significant structural modification. This deuteration can lead to a kinetic isotope effect, where the heavier mass of deuterium slows down metabolic processes that involve the cleavage of carbon-hydrogen bonds. This can result in a longer biological half-life and altered pharmacokinetic profile of the deuterated compound compared to its non-deuterated analog.

Alterations in Antimicrobial Efficacy (Antibacterial, Antifungal, Antileishmanial)

While specific data on the antimicrobial efficacy of this compound is not extensively available, the principle of deuterium substitution suggests potential alterations in its activity. By slowing down metabolic degradation, deuteration could lead to a more sustained concentration of the active compound, potentially enhancing its antimicrobial effect. The non-deuterated parent compound, 2-heptyl-3,4-quinolinediol, and related quinolones have demonstrated activity against a range of microbial pathogens. For instance, 2-heptyl-4-quinolone (HHQ), a precursor to PQS, exhibits antimicrobial properties. The enhanced metabolic stability of the deuterated analog could translate to lower minimum inhibitory concentrations (MICs) against susceptible bacteria, fungi, and leishmanial parasites.

Table 1: Hypothetical Antimicrobial Efficacy Data (Note: The following data is illustrative and not based on reported experimental values for this compound, as such data is not currently available in the public domain.)

CompoundOrganismMIC (µg/mL)
2-Heptyl-3,4-quinolinediolStaphylococcus aureus16
This compoundStaphylococcus aureus8
2-Heptyl-3,4-quinolinediolCandida albicans32
This compoundCandida albicans16
2-Heptyl-3,4-quinolinediolLeishmania donovani10
This compoundLeishmania donovani5

Modulation of Anti-Inflammatory Responses

The anti-inflammatory potential of quinolone derivatives has been an area of active research. The parent compound of the diol, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), has been shown to modulate immune responses, although its effects can be complex and context-dependent. Deuteration of 2-heptyl-3,4-quinolinediol could influence its anti-inflammatory properties by altering its metabolic profile and thereby its interaction with inflammatory pathways. A longer half-life could lead to more sustained inhibition of pro-inflammatory mediators, potentially resulting in a more potent anti-inflammatory effect.

Table 2: Hypothetical Anti-Inflammatory Activity Data (Note: The following data is illustrative and not based on reported experimental values for this compound.)

CompoundAssayIC50 (µM)
2-Heptyl-3,4-quinolinediolCOX-2 Inhibition15
This compoundCOX-2 Inhibition7.5
2-Heptyl-3,4-quinolinediolTNF-α Release Inhibition20
This compoundTNF-α Release Inhibition10

Influence on Anti-Parasitic Activity (e.g., Antimalarial, Antileishmanial)

Quinolone-based compounds have a long history in the fight against parasitic diseases, most notably malaria. The potential for deuterated quinolinediols in this area is intriguing. Studies on deuterated endochin-like quinolones have shown that isotopic substitution can lead to improved pharmacokinetic properties and enhanced efficacy against parasitic infections. By resisting metabolic breakdown, this compound could maintain therapeutic concentrations for longer periods, which is particularly advantageous in treating parasitic infections that often require sustained drug exposure. This could translate to a lower required dose and potentially reduced side effects.

Table 3: Hypothetical Anti-Parasitic Activity Data (Note: The following data is illustrative and not based on reported experimental values for this compound.)

CompoundParasiteIC50 (nM)
2-Heptyl-3,4-quinolinediolPlasmodium falciparum50
This compoundPlasmodium falciparum25
2-Heptyl-3,4-quinolinediolLeishmania infantum100
This compoundLeishmania infantum50

Impact on Quorum Sensing Modulation Potency

The ability of 2-alkyl-4-quinolones to modulate quorum sensing is a key aspect of their biological activity, particularly in the context of bacterial pathogenesis. The non-deuterated parent compound, PQS, is a well-established quorum sensing signal in P. aeruginosa. The deuteration of the quinoline ring in this compound is unlikely to directly affect its binding to the PqsR receptor, as this interaction is primarily governed by the alkyl chain and the hydroxylated quinolone core. However, the increased metabolic stability of the deuterated compound could lead to its persistence in the bacterial environment, potentially resulting in a more sustained and potent modulation of quorum sensing-regulated gene expression. This could have significant implications for controlling bacterial virulence and biofilm formation.

Table 4: Hypothetical Quorum Sensing Modulation Data (Note: The following data is illustrative and not based on reported experimental values for this compound.)

CompoundTargetEC50 (µM)
2-Heptyl-3,4-quinolinediolPqsR Activation5
This compoundPqsR Activation2.5

Comparative Analysis of Deuterated and Non-Deuterated Congeners

No public data is available for this section.

Q & A

Basic Research Questions

Q. What are the key considerations in designing experiments to synthesize 2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol?

  • Methodological Answer : Experimental design should align with factorial principles to isolate variables affecting yield and purity. Pre-experimental designs (e.g., single-variable testing) can identify baseline conditions, while full factorial designs optimize parameters like temperature, solvent polarity, and deuterium incorporation efficiency . Separation technologies (e.g., membrane filtration, chromatography) must be integrated to purify the compound, referencing CRDC subclass RDF2050104 for advanced separation frameworks . Theoretical frameworks (e.g., reaction kinetics or isotopic substitution models) should guide hypothesis formulation and variable selection .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a multi-spectroscopic approach:

  • NMR : Confirm deuterium placement via isotopic shifts in 2^2H-NMR and 1^1H-NMR signal suppression.
  • Mass Spectrometry (MS) : Validate molecular weight and isotopic distribution patterns.
  • Chromatography : Employ HPLC with UV/Vis or fluorescence detection to assess purity, cross-referencing retention times with non-deuterated analogs.
    Methodological rigor requires replicating analyses across independent labs to mitigate instrumental bias .

Q. What theoretical frameworks are critical for studying this compound’s reactivity and applications?

  • Methodological Answer : Research must be anchored in isotopic substitution theory (to explain deuterium effects on reaction rates) and quinoline-based heterocyclic chemistry (for mechanistic insights). Frameworks like Marcus theory or Hammett correlations can quantify kinetic isotope effects (KIEs) and electronic influences . Interdisciplinary alignment with chemical engineering principles (e.g., process control, CRDC subclass RDF2050108) ensures scalability of synthetic protocols .

Advanced Research Questions

Q. How can contradictions in deuterium isotope effect (DIE) data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., solvent deuteration, pH). Implement a stepwise protocol:

Systematic Literature Review : Identify methodological inconsistencies in prior studies (e.g., incomplete isotopic labeling or variable measurement techniques) .

Controlled Replication : Use identical reaction conditions while varying isotopic positions (e.g., comparing 5,6-d4 vs. 7,8-d4 derivatives).

Computational Validation : Apply density functional theory (DFT) to model KIEs and compare with empirical data .

Q. What advanced techniques enable mechanistic studies of deuterium’s role in this compound’s bioactivity?

  • Methodological Answer : Isotopic tracing coupled with kinetic profiling can isolate deuterium’s impact on metabolic pathways. For example:

  • Isotope-Labeled Assays : Incubate the compound with deuterated vs. non-deuterated substrates in enzymatic studies.
  • Time-Resolved Spectroscopy : Track reaction intermediates using stopped-flow UV/Vis or fluorescence.
    Integrate these with AI-driven simulations (e.g., COMSOL Multiphysics) to predict isotopic effects on molecular interactions .

Q. How can AI and automation improve the synthesis and analysis of this compound?

  • Methodological Answer : AI-driven platforms (e.g., smart laboratories) enable real-time adjustment of reaction parameters (temperature, stoichiometry) via feedback loops. For analysis:

  • Machine Learning (ML) : Train models on spectral databases to automate NMR/MS peak assignment.
  • Process Simulation : Use COMSOL to model mass transfer limitations in scaled-up synthesis .
    Ensure alignment with CRDC subclass RDF2050108 for process control frameworks .

Q. What interdisciplinary approaches address challenges in applying this compound to energy storage or catalysis?

  • Methodological Answer : Combine organic chemistry with chemical engineering (e.g., CRDC subclasses RDF2050106 for fuel engineering and RDF2050107 for particle technology) . For catalytic studies:

  • Surface Characterization : Use TEM/XPS to analyze deuterium’s impact on active sites.
  • Electrochemical Profiling : Compare charge-transfer efficiencies in deuterated vs. non-deuterated systems.
    Cross-disciplinary collaboration ensures robust data interpretation and innovation .

Methodological Best Practices

  • Reproducibility : Adopt standardized protocols (e.g., ISO guidelines) for synthesis and characterization, with open-access data sharing to mitigate replication crises .
  • Data Contradiction Analysis : Employ triangulation (experimental, computational, and theoretical validation) to resolve inconsistencies .
  • Ethical Reporting : Disclose isotopic labeling precision (±0.1% deuterium) and instrumental detection limits in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.